An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzylthio)-3-chloro-1,2,4-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the 1,2,4-thiadiazole core.[1][2] The unique arrangement of sulfur and nitrogen atoms in the thiadiazole ring, coupled with the presence of a chloro and a benzylthio substituent, imparts specific electronic and steric properties to the molecule. These features can be precisely mapped using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structures in solution.
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to offer insights into the experimental considerations and the rationale behind the spectral interpretation, ensuring a thorough understanding for researchers in the field.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole. These predictions are based on established chemical shift principles and data from analogous structures reported in the literature. The spectra are assumed to be recorded in deuterated chloroform (CDCl₃), a common solvent for such compounds.[3]
Table 1: Predicted ¹H NMR Spectral Data for 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.40 | Singlet | 2H | Methylene protons (-S-CH₂ -Ph) |
Table 2: Predicted ¹³C NMR Spectral Data for 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C5 (Thiadiazole ring) |
| ~155 | C3 (Thiadiazole ring) |
| ~135 | Quaternary aromatic carbon (C₆H₅) |
| ~129.5 | ortho-Aromatic carbons (C₆H₅) |
| ~129.0 | para-Aromatic carbon (C₆H₅) |
| ~128.0 | meta-Aromatic carbons (C₆H₅) |
| ~38 | Methylene carbon (-S-C H₂-Ph) |
Interpretation of the Predicted Spectra
The predicted chemical shifts provide a detailed electronic picture of the molecule.
¹H NMR Spectrum
-
Aromatic Protons (δ ~7.30-7.45 ppm): The five protons of the benzyl group's phenyl ring are expected to resonate in the aromatic region. Their signals will likely appear as a complex multiplet due to small differences in their chemical environments and spin-spin coupling.[4]
-
Methylene Protons (δ ~4.40 ppm): The two protons of the methylene bridge (-S-CH₂-) are chemically equivalent and are not coupled to any other protons, thus they are predicted to appear as a sharp singlet. The downfield shift from a typical alkane is due to the deshielding effect of the adjacent sulfur atom and the thiadiazole ring.
¹³C NMR Spectrum
-
Thiadiazole Ring Carbons (C3 and C5): The two carbons of the 1,2,4-thiadiazole ring are expected to be significantly deshielded and appear at the downfield end of the spectrum. The carbon at position 3 (C3), bonded to the electronegative chlorine atom, is predicted to be around δ 155 ppm. The carbon at position 5 (C5), attached to the sulfur of the benzylthio group, is anticipated to be even further downfield, around δ 170 ppm. The chemical shifts of carbons in thiadiazole rings are highly dependent on the nature of the substituents.[5][6][7]
-
Aromatic Carbons (δ ~128.0-135 ppm): The six carbons of the phenyl ring will give rise to four distinct signals due to the symmetry of the monosubstituted ring. The quaternary carbon, directly attached to the methylene group, will be the most downfield of the aromatic signals. The other aromatic carbons will appear in the typical range for a benzene ring.
-
Methylene Carbon (δ ~38 ppm): The carbon of the methylene bridge is expected to resonate in the aliphatic region, with its chemical shift influenced by the attached sulfur atom.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole, the following experimental protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on sample concentration).
-
Temperature: 298 K.
-
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
- Integrate the signals in the ¹H NMR spectrum.
Structural Confirmation and Purity Assessment
The acquired NMR spectra serve as a crucial tool for both structural confirmation and purity assessment.
-
Structural Confirmation: The observed chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra should match the predicted values for the proposed structure of 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole. Any significant deviation would warrant further investigation.
-
Purity Assessment: The ¹H NMR spectrum is particularly useful for assessing the purity of the sample. The presence of any unexpected signals would indicate the presence of impurities, such as residual solvents or byproducts from the synthesis. The relative integration of these impurity signals compared to the signals of the desired compound can provide a semi-quantitative measure of purity.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole with the predicted NMR assignments.
Caption: Molecular structure of 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole with predicted NMR assignments.
References
- The Royal Society of Chemistry. ¹H and ¹³C NMR Data for triazole 1.
- PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- ResearchGate. ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3.
- Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
- RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- PubMed Central. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin.
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- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES.
- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
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- ResearchGate. (2025). Synthesis and characterization of 2,5-bis(benzylthio)-1,3,4-thiadiazole complexes with fac-ReBr3(CO)(3)(2-).
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- PubMed Central. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents.
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- 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.
- Chemistry LibreTexts. (2023). 5.5: Chemical Shift.
- PubMed Central. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.
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- The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
- Chemical shifts.
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